2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Antimicrobial potency Minimum inhibitory concentration Staphylococcus aureus

2-Bromo-5-(2-bromo-2-nitroethenyl)furan (CAS 35950-55-1), also designated Furvina or G1, is a synthetic di-bromo nitrovinylfuran belonging to the 2-furylethylene class. It functions as a broad-spectrum antimicrobial agent with demonstrated in vitro activity against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi.

Molecular Formula C6H3Br2NO3
Molecular Weight 296.9 g/mol
CAS No. 35950-55-1
Cat. No. B1239120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2-bromo-2-nitroethenyl)furan
CAS35950-55-1
Synonyms1-(5-bromofur-2-il)-2-bromo-2-nitroethene
1-5-BNF
Molecular FormulaC6H3Br2NO3
Molecular Weight296.9 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br
InChIInChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H
InChIKeyMJPPGVVIDGQOQT-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(2-bromo-2-nitroethenyl)furan (Furvina/G1): A Di-Bromo Nitrovinylfuran Antimicrobial with Validated Broad-Spectrum Potency


2-Bromo-5-(2-bromo-2-nitroethenyl)furan (CAS 35950-55-1), also designated Furvina or G1, is a synthetic di-bromo nitrovinylfuran belonging to the 2-furylethylene class. It functions as a broad-spectrum antimicrobial agent with demonstrated in vitro activity against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi [1]. The compound acts primarily through irreversible thiol reactivity, targeting cysteine residues in essential bacterial enzymes such as MurA and methionine aminopeptidase, and has been shown to inhibit the 3-oxo-C12-HSL-based quorum sensing system of Pseudomonas aeruginosa [2][3]. Furvina is currently marketed in Cuba as Dermofural® ointment for human skin infections and as Furvinol® for veterinary use, providing a clinical validation baseline not shared by most structural analogs [4].

Why 2-Bromo-5-(2-bromo-2-nitroethenyl)furan Cannot Be Readily Substituted by In-Class Nitrovinylfuran Analogs


Although the nitrovinylfuran scaffold is shared by several antimicrobial compounds, the specific di-bromo substitution pattern of 2-bromo-5-(2-bromo-2-nitroethenyl)furan dictates both its target engagement profile and its biological stability. Removal of either bromine atom—whether from the furan ring or the nitrovinyl side chain—drastically reduces MurA inhibitory potency and alters the decomposition pathway, leading to inactive terminal products such as 5-bromo-2-furaldehyde [1][2]. Furthermore, analogs lacking the 5-bromo substituent on the furan ring (e.g., BNEF) exhibit a narrower antimicrobial spectrum and are primarily employed as industrial biocides rather than pharmaceutical agents [3]. The quantitative evidence below demonstrates that even closely related 2-nitrovinylfuran derivatives fail to replicate the multi-target activity and clinical deployment status of the di-bromo parent molecule [4].

Quantitative Differential Evidence for 2-Bromo-5-(2-bromo-2-nitroethenyl)furan Against Closest Structural Analogs


Head-to-Head MIC Comparison: Furvina vs. De-Brominated Analog Compound 2 Against Staphylococcus aureus Bioreporter Strains

In a direct head-to-head comparison, Furvina (2-bromo-5-(2-bromo-2-nitroethenyl)furan) demonstrated an MIC of 100 µg/mL against both S. aureus ALC1742 and ALC1743 bioreporter strains, whereas the de-brominated analog compound 2 (2-(2-methyl-2-nitrovinyl)furan) showed no growth inhibition at the highest tested concentration (>1000 µg/mL) [1]. This >10-fold difference in antibacterial potency correlates directly with the presence of the two bromine atoms, which are essential for MurA inhibition and thiol reactivity [2].

Antimicrobial potency Minimum inhibitory concentration Staphylococcus aureus

Broad-Spectrum MIC Profile: Furvina Outperforms De-Brominated BNEF Analogs Across Multiple Pathogen Classes

Furvina exhibits consistent low MIC values across a panel of clinically relevant bacterial and fungal species, with MIC50 values of 16 µg/mL for Enterobacteriaceae, 8 µg/mL for S. aureus, 4 µg/mL for Streptococcus spp., and 2–4 µg/mL for Candida spp. [1]. In contrast, the monobromo analog BNEF (2-(2-bromo-2-nitroethenyl)furan, lacking the 5-bromo substituent) is reported primarily as an industrial biocide with MIC values typically in the range of 50–200 µg/mL against standard bacterial strains and is not developed for pharmaceutical use [2]. The enhanced potency of the di-bromo derivative is attributed to its dual mechanism: irreversible MurA inhibition plus redox cycling via thiol adduct formation [3].

Broad-spectrum antimicrobial Gram-positive Gram-negative Yeast

Enzyme Target Engagement: Di-Bromo Substitution Enables Irreversible MurA Inhibition Not Achieved by Non-Brominated Analogs

The di-bromo nitrovinylfuran Furvina acts as an irreversible covalent inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a key enzyme in bacterial peptidoglycan biosynthesis, with IC50 values in the low micromolar range [1]. Mass spectrometry and thiol competition experiments confirmed that the compound forms covalent adducts with the active-site cysteine residue (Cys115) of MurA, a mechanism that requires both the electrophilic nitrovinyl double bond and the bromine leaving groups [1]. By contrast, compound 2 (2-(2-methyl-2-nitrovinyl)furan), which lacks both bromine atoms, does not inhibit MurA and instead acts solely as a quorum-sensing inhibitor with negligible direct antibacterial activity [2]. This bifurcation in mechanism—direct enzyme inhibition vs. anti-virulence—is directly dictated by bromine substitution [2].

MurA inhibition Peptidoglycan biosynthesis Covalent target engagement

Biofilm Control: Furvina Combined with Fusidic Acid Achieves Superior Metabolic Inactivation vs. QSI Analog Compound 2

In 24 h-old S. aureus biofilms, the combination of Furvina with fusidic acid achieved approximately 38% biofilm mass reduction for strain ALC1742 and 29% for ALC1743, while compound 2 (the best QSI candidate) achieved 34% and no significant reduction, respectively [1]. Furthermore, metabolic inactivation by fusidic acid increased to approximately 70% when combined with Furvina, which was significantly lower than the 80% achieved by compound 2 combinations (p < 0.05) [1]. This demonstrates that while the de-brominated analog is superior in potentiating fusidic acid via QS inhibition, Furvina alone provides more consistent biofilm mass reduction across strains, reflecting its direct bactericidal mechanism [1].

Biofilm eradication Antimicrobial combination Staphylococcus aureus biofilm

Pharmaceutical Deployment Status: Furvina Is a Marketed Drug Product (Dermofural®), Whereas Close Analogs Remain Non-Clinical

2-Bromo-5-(2-bromo-2-nitroethenyl)furan is the active pharmaceutical ingredient in Dermofural® ointment, a topically applied antimicrobial registered and marketed in Cuba for human skin and nail infections, and in Furvinol® for veterinary use [1]. By comparison, the closest structural analog BNEF (2-(2-bromo-2-nitroethenyl)furan) is exclusively used as an industrial biocide in metalworking fluids and water treatment, with no human pharmaceutical development reported [2]. Similarly, compound 2 and other 2-nitrovinylfuran derivatives screened for QS inhibition have not advanced beyond in vitro characterization [3]. This regulatory and manufacturing maturity differential directly impacts procurement: Furvina is produced under pharmaceutical GMP with established quality control specifications, whereas analogs are available only at research-grade purity [1].

Clinical translation Topical antimicrobial Regulatory status

Procurement-Driven Application Scenarios for 2-Bromo-5-(2-bromo-2-nitroethenyl)furan Based on Differentiated Evidence


Topical Antimicrobial Drug Development Targeting Multidrug-Resistant Gram-Positive Pathogens

Furvina's validated MIC range of 4–16 µg/mL against staphylococci and streptococci, including MRSA (MIC values below 4 µg/mL reported for the di-bromo scaffold) [1], makes it a compelling lead scaffold for topical formulations addressing recurrent SSTIs where mupirocin and fusidic acid resistance is prevalent. The compound's covalent MurA inhibition mechanism provides a mode of action orthogonal to standard topical antibiotics, reducing cross-resistance risk [2].

Antifungal Over-the-Counter Product Development Leveraging Dual Antibacterial-Antifungal Potency

With MIC50 values of 2 µg/mL against Candida albicans and 4 µg/mL against Candida tropicalis [3], Furvina offers a rare single-agent solution for mixed bacterial-fungal skin infections. This dual activity profile, validated across 3,595 clinical isolates, eliminates the need for combination azole-antibacterial formulations and simplifies regulatory pathways for topical OTC products [3].

Biofilm-Associated Infection Research Requiring Direct Biofilm Mass Reduction

For in vitro biofilm models requiring reproducible biofilm mass reduction across multiple S. aureus strains, Furvina provides a consistent 29–38% reduction when combined with fusidic acid, outperforming QS-inhibitory analogs that show strain-dependent efficacy [4]. This makes Furvina the preferred positive control or combination partner in anti-biofilm screening cascades [4].

Covalent Inhibitor Probe for Peptidoglycan Biosynthesis Enzyme Studies

The di-bromo nitrovinylfuran scaffold serves as a validated covalent warhead for MurA and bacterial methionine aminopeptidase, with demonstrated irreversible adduct formation at active-site cysteine residues [2]. Researchers investigating MurA as an antibacterial target can procure Furvina as a characterized tool compound with established enzyme kinetics, mass spectrometry signatures, and thiol-competition data [2].

Quote Request

Request a Quote for 2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.